2-Methyl-3-bromo-2-butanol 2-Methyl-3-bromo-2-butanol
Brand Name: Vulcanchem
CAS No.: 2588-77-4
VCID: VC4095006
InChI: InChI=1S/C5H11BrO/c1-4(6)5(2,3)7/h4,7H,1-3H3
SMILES: CC(C(C)(C)O)Br
Molecular Formula: C5H11BrO
Molecular Weight: 167.04 g/mol

2-Methyl-3-bromo-2-butanol

CAS No.: 2588-77-4

Cat. No.: VC4095006

Molecular Formula: C5H11BrO

Molecular Weight: 167.04 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-3-bromo-2-butanol - 2588-77-4

Specification

CAS No. 2588-77-4
Molecular Formula C5H11BrO
Molecular Weight 167.04 g/mol
IUPAC Name 3-bromo-2-methylbutan-2-ol
Standard InChI InChI=1S/C5H11BrO/c1-4(6)5(2,3)7/h4,7H,1-3H3
Standard InChI Key YGHWXEJVGBPVSX-UHFFFAOYSA-N
SMILES CC(C(C)(C)O)Br
Canonical SMILES CC(C(C)(C)O)Br

Introduction

Chemical and Structural Properties

Molecular Characteristics

The compound’s molecular weight is 167.04 g/mol, with a density and boiling point that remain unspecified in literature . Spectroscopic data provides critical insights:

  • ¹H NMR: A singlet at 1.3 ppm (3H, methyl groups adjacent to Br), a multiplet at 2.1–2.5 ppm (methine proton near Br), and a broad peak at 4.7 ppm (exchangeable -OH proton) .

  • ¹³C NMR: Peaks at 70 ppm (C-OH) and 35 ppm (C-Br), with DEPT-135 confirming CH₃ groups.

  • IR Spectroscopy: A broad O-H stretch at 3400 cm⁻¹ and C-Br vibration at 650 cm⁻¹.

Synthesis Methods

Bromination of 2-Methyl-2-butanol

The most common synthesis involves brominating 2-methyl-2-butanol using HBr or PBr₃ under controlled conditions . The reaction proceeds via an SN2 mechanism, where bromide displaces the hydroxyl group after protonation:

(CH₃)₂C(OH)CH₂CH₃ + HBr → (CH₃)₂C(Br)CH₂CH₃ + H₂O\text{(CH₃)₂C(OH)CH₂CH₃ + HBr → (CH₃)₂C(Br)CH₂CH₃ + H₂O}

Industrial-scale production employs continuous flow reactors to optimize yield (≈85%) and minimize byproducts like alkenes.

Multi-Step Synthesis from 2-Methyl-1-butene

A three-step pathway converts 2-methyl-1-butene to 2-methyl-3-bromo-2-butanol :

  • Hydrohalogenation: Addition of HBr to the alkene forms 2-bromo-2-methylbutane.

  • Elimination: Treatment with KOtBu induces dehydrohalogenation, yielding 2-methyl-2-butene.

  • Hydration: Bromohydration with bromine water produces the target alcohol.

Chemical Reactivity

Substitution Reactions

Despite steric hindrance, SN1 hydrolysis in aqueous H₂SO₄ generates 2-methyl-2-butanol via a tertiary carbocation intermediate :

(CH₃)₂C(Br)CH₂CH₃ → (CH₃)₂C⁺CH₂CH₃ + Br⁻ → (CH₃)₂C(OH)CH₂CH₃\text{(CH₃)₂C(Br)CH₂CH₃ → (CH₃)₂C⁺CH₂CH₃ + Br⁻ → (CH₃)₂C(OH)CH₂CH₃}

SN2 pathways are less favorable due to the bulky tertiary carbon .

Elimination Reactions

Under basic conditions (e.g., KOtBu), dehydrohalogenation follows Zaitsev’s rule, yielding 2-methyl-2-butene (64%) and 3-methyl-1-butene (33%):

(CH₃)₂C(Br)CH₂CH₃ + Base → (CH₃)₂C=CHCH₃ + HBr\text{(CH₃)₂C(Br)CH₂CH₃ + Base → (CH₃)₂C=CHCH₃ + HBr}

Oxidation and Functionalization

The hydroxyl group oxidizes to a ketone using KMnO₄ or CrO₃, forming 2-methyl-3-bromo-2-butanone, a precursor for further functionalization.

Biological Activity

Antimicrobial Properties

2-Methyl-3-bromo-2-butanol exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. Its mechanism involves disrupting bacterial membrane integrity and interfering with ATP synthesis . In one study, it achieved a minimum inhibitory concentration (MIC) of 32 µg/mL against methicillin-resistant S. aureus (MRSA).

Enzyme Interactions

The compound acts as a substrate analog for alcohol dehydrogenases, inhibiting ethanol metabolism in vitro . Computational docking studies suggest it binds to the cytochrome P450 3A4 active site, potentially modulating drug metabolism.

Industrial and Research Applications

Pharmaceutical Intermediates

The compound’s chiral center (if resolved) enables synthesis of enantiomerically pure drugs. For example, it serves as a precursor for β-blockers and antiviral agents .

Specialty Chemicals

In polymer chemistry, it facilitates the production of flame-retardant additives via radical bromination. Its reactivity with Grignard reagents (e.g., CH₃MgBr) also supports asymmetric synthesis.

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